N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a piperidine-based acetamide derivative characterized by a chloroacetyl group at the 1-position of the piperidine ring and a methyl group on the acetamide nitrogen. Its molecular structure (C₁₁H₁₉ClN₂O₂) includes a central piperidine ring, which confers conformational flexibility, while the chloroacetyl moiety introduces electrophilic reactivity.
Properties
Molecular Formula |
C11H19ClN2O2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H19ClN2O2/c1-9(15)13(2)8-10-3-5-14(6-4-10)11(16)7-12/h10H,3-8H2,1-2H3 |
InChI Key |
HXNRWJJCESJHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves several steps. One common synthetic route includes the reaction of piperidine with 2-chloroacetyl chloride to form the intermediate compound, which is then reacted with N-methylacetamide under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Acetamide Cores
The following compounds share the piperidine-acetamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties:
Functional Comparisons
- Electrophilic Reactivity: The target compound’s chloroacetyl group enables covalent interactions with nucleophiles (e.g., cysteine residues in enzymes), a feature shared with 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (). This reactivity is absent in analogues with non-electrophilic substituents (e.g., benzyl or phenyl groups) .
- Lipophilicity : Compounds with aromatic substituents (e.g., benzyl or phenyl) exhibit higher logP values, favoring blood-brain barrier penetration. For example, N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide (logP ~3.5) may have CNS applications, whereas the target compound (logP ~1.2) is more hydrophilic .
- Biological Activity: The muscarinic agonist/antagonist activity observed in N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide () suggests that piperidine/pyrrolidine-acetamide hybrids can modulate neurotransmitter systems. Structural variations (e.g., chloro vs. amino groups) dictate receptor specificity .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an agonist for orexin receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloroacetyl group, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 232.71 g/mol. The structural characteristics of this compound are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H17ClN2O2 |
| Molecular Weight | 232.71 g/mol |
| Chemical Structure | Piperidine derivative with chloroacetyl group |
This compound acts primarily as an orexin type 2 receptor agonist . Orexins are neuropeptides involved in various physiological processes, including appetite regulation and sleep-wake cycles. The interaction with orexin receptors suggests that this compound may have therapeutic applications in treating sleep disorders and obesity-related conditions .
Potential Mechanisms:
- Receptor Interaction : The chloroacetyl group may act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules.
- Signal Modulation : The piperidine ring can modulate various receptor activities, influencing physiological responses related to energy balance and sleep regulation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of obesity and sleep disorders.
Key Findings:
- Orexin Receptor Agonism : Studies demonstrate that compounds targeting orexin receptors can modulate food intake and influence weight management .
- Potential Antifungal Activity : While the primary focus is on orexin receptor activity, related piperidine derivatives have shown antifungal properties against Candida auris, indicating broader biological relevance .
Case Studies
- Orexin Receptor Studies :
- Antifungal Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
